
4-Cyclopropoxy-N1,N1,N2-trimethylbenzene-1,2-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Cyclopropoxy-N1,N1,N2-trimethylbenzene-1,2-diamine is an organic compound with the molecular formula C12H18N2O and a molecular weight of 206.287 g/mol . This compound is characterized by the presence of a cyclopropoxy group attached to a benzene ring, along with two methyl groups and an amine group. It is a derivative of benzene-1,2-diamine, making it a valuable compound in various chemical and industrial applications.
Méthodes De Préparation
The synthesis of 4-Cyclopropoxy-N1,N1,N2-trimethylbenzene-1,2-diamine involves several steps. One common method includes the nitration of benzene to produce nitrobenzene, followed by reduction to form benzene-1,2-diamine. . Industrial production methods often involve optimized reaction conditions to maximize yield and purity, including controlled temperature and pressure settings.
Analyse Des Réactions Chimiques
4-Cyclopropoxy-N1,N1,N2-trimethylbenzene-1,2-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyclopropoxy group or methyl groups are replaced by other functional groups.
Applications De Recherche Scientifique
4-Cyclopropoxy-N1,N1,N2-trimethylbenzene-1,2-diamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, facilitating the creation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is utilized in the production of dyes, polymers, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 4-Cyclopropoxy-N1,N1,N2-trimethylbenzene-1,2-diamine involves its interaction with specific molecular targets and pathways. The compound’s amine groups can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the cyclopropoxy group may enhance the compound’s stability and reactivity, allowing it to interact with enzymes and receptors in biological systems .
Comparaison Avec Des Composés Similaires
4-Cyclopropoxy-N1,N1,N2-trimethylbenzene-1,2-diamine can be compared with other similar compounds, such as:
N1,N2-dimethylbenzene-1,2-diamine: This compound lacks the cyclopropoxy group, making it less reactive in certain chemical reactions.
4-Cyclopropoxy-N1,N2,N2-trimethylbenzene-1,2-diamine: This variant has an additional methyl group on the amine, which may alter its chemical properties and reactivity.
1,2,4-Trimethylbenzene: Although structurally different, this compound shares some chemical properties and is used in similar industrial applications.
Propriétés
Formule moléculaire |
C12H18N2O |
|---|---|
Poids moléculaire |
206.28 g/mol |
Nom IUPAC |
4-cyclopropyloxy-1-N,1-N,2-N-trimethylbenzene-1,2-diamine |
InChI |
InChI=1S/C12H18N2O/c1-13-11-8-10(15-9-4-5-9)6-7-12(11)14(2)3/h6-9,13H,4-5H2,1-3H3 |
Clé InChI |
AKMJEWZIELGTKI-UHFFFAOYSA-N |
SMILES canonique |
CNC1=C(C=CC(=C1)OC2CC2)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


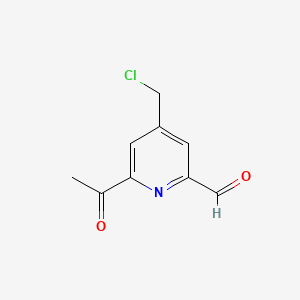
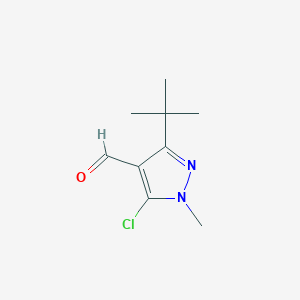
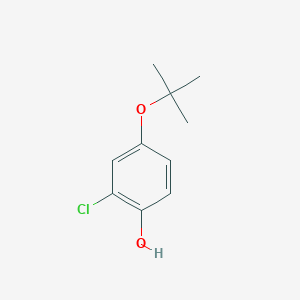


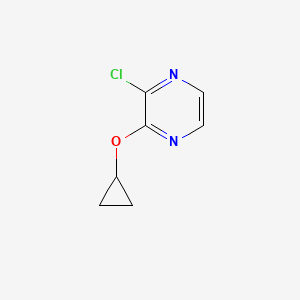
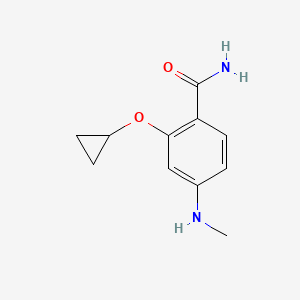
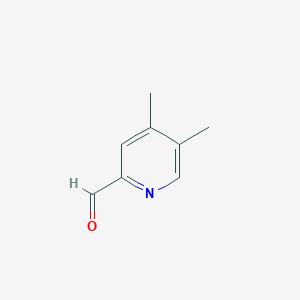
![1-[1,3]Dioxolo[4,5-F][1,3]benzoxazol-6-ylmethanamine](/img/structure/B14847437.png)
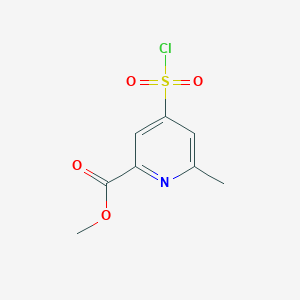
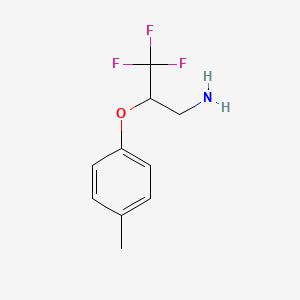
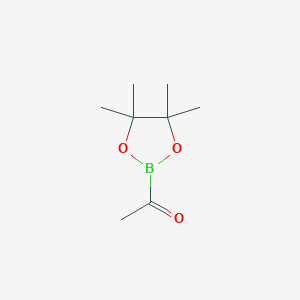

![Ethyl [6-chloro-5-(trifluoromethyl)pyridin-2-YL]acetate](/img/structure/B14847471.png)
